
4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane is an organic compound that features a bromomethyl group attached to a dioxolane ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the bromomethyl group makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 2,2-diethyl-1,3-dioxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through distillation or recrystallization, depending on the desired purity and application.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of various products. This reactivity is exploited in organic synthesis to introduce functional groups into target molecules. The compound can also interact with biological macromolecules, potentially inhibiting enzyme activity or altering protein function through covalent modification .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in that it contains a bromomethyl group, but differs in having a benzene ring instead of a dioxolane ring.
4-(Bromomethyl)benzoic Acid: Contains a bromomethyl group attached to a benzoic acid moiety, used in the synthesis of pharmaceuticals.
4-(Bromomethyl)benzonitrile: Features a bromomethyl group attached to a benzonitrile, used in ligand synthesis.
Uniqueness
4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts different chemical properties compared to benzyl bromide or other bromomethyl derivatives. The dioxolane ring can influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H15BrO2 |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
4-(bromomethyl)-2,2-diethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H15BrO2/c1-3-8(4-2)10-6-7(5-9)11-8/h7H,3-6H2,1-2H3 |
InChI Key |
HFTYTPFBXGCOPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)CBr)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




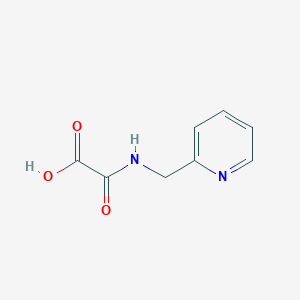
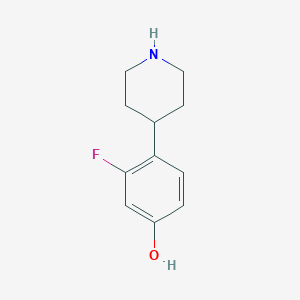
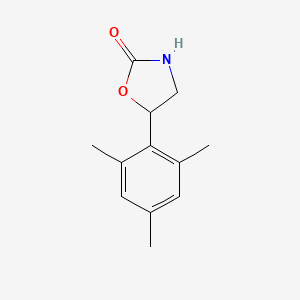
![(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13628456.png)
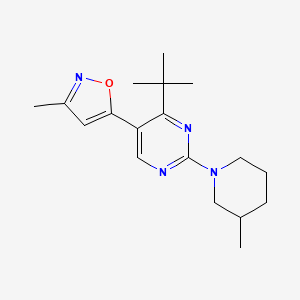
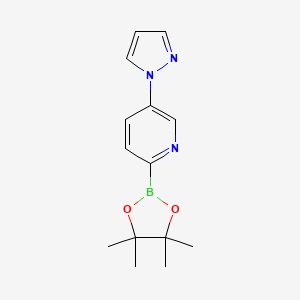
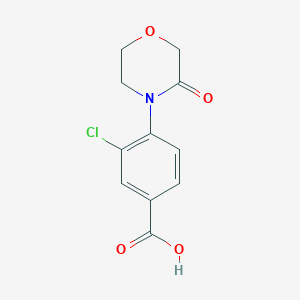
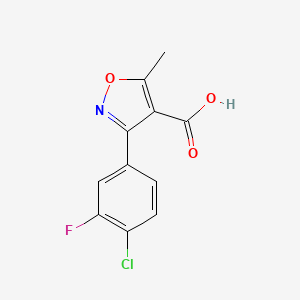
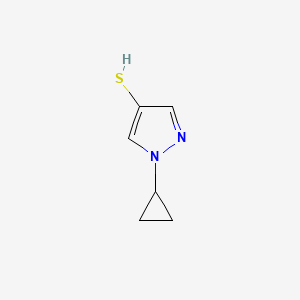
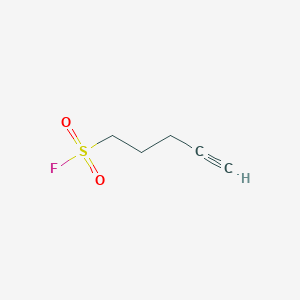
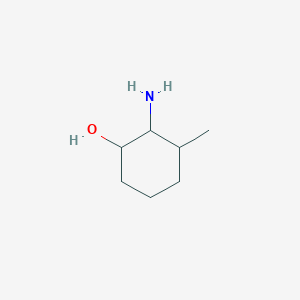
![4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13628491.png)
